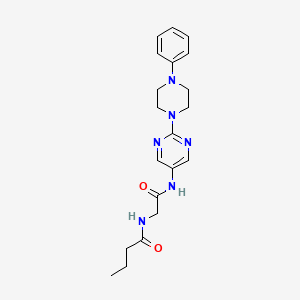

N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide

Description

N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide is a synthetic small-molecule compound characterized by a pyrimidine core substituted with a 4-phenylpiperazine moiety. The structure integrates a butyramide group linked via an ethyl-oxo bridge to the pyrimidine ring. The phenylpiperazine component is notable for its prevalence in CNS-active compounds, hinting at possible neurological or psychiatric applications .

Structural determination of such compounds typically employs X-ray crystallography, with tools like the SHELX software suite (e.g., SHELXL for refinement) being widely used in small-molecule crystallography .

Properties

IUPAC Name |

N-[2-oxo-2-[[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]amino]ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O2/c1-2-6-18(27)21-15-19(28)24-16-13-22-20(23-14-16)26-11-9-25(10-12-26)17-7-4-3-5-8-17/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3,(H,21,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKRGJWPSOMPNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved by reacting phenylamine with ethylene glycol in the presence of a catalyst.

Pyrimidine Ring Formation: The next step is the formation of the pyrimidine ring. This is usually done by reacting the piperazine derivative with a suitable pyrimidine precursor under controlled conditions.

Coupling Reaction: The final step involves coupling the pyrimidine derivative with butyramide. This is typically carried out using coupling reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) to facilitate the formation of the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide exhibits various biological activities, including:

1. Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

The compound has demonstrated potential antimicrobial effects against several bacterial strains, making it a candidate for further development in treating infections.

3. Neuropharmacological Effects

Given its piperazine component, the compound may also have implications in neuropharmacology, particularly in the treatment of psychiatric disorders.

Anticancer Studies

A series of studies have been conducted to evaluate the anticancer properties of this compound:

Antimicrobial Studies

In antimicrobial testing, the compound exhibited activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide involves its interaction with specific molecular targets:

Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.

Ion Channel Modulation: It can modulate ion channels, affecting neuronal excitability and potentially providing anticonvulsant effects.

Comparison with Similar Compounds

Pyrimidine-Piperazine Derivatives

- Compound 106 (from ): A dibenzodiazepinone-type muscarinic M2-receptor antagonist. While structurally distinct due to its dibenzodiazepinone core, it shares the 2-oxoethylamino-pyrimidine motif and phenylpiperazine group. The presence of additional aromatic systems in Compound 106 likely enhances receptor binding affinity but reduces solubility compared to the target compound .

- N-Benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)-N-[3-(4-pyridyl)-1-[2-[4-pyridyl]ethyl]propanamide (): Features a pyridyl-ethyl group and a trimethoxyphenyl-acetyl moiety.

Butyramide-Containing Compounds

- (R/S)-N-[(...)-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (): These stereoisomeric compounds share the butyramide backbone but incorporate a tetrahydro-pyrimidinone ring instead of a pyrimidine-piperazine system. The saturated ring may confer greater metabolic stability but lower rigidity, affecting target engagement .

Pharmacological and Physicochemical Comparisons

Key Findings:

Target Selectivity : The target compound’s pyrimidine-piperazine architecture may favor GPCR modulation (e.g., serotonin or dopamine receptors) over kinase inhibition, unlike the pyridyl derivatives in .

Metabolic Stability : Compared to saturated analogs (), the aromatic pyrimidine ring in the target compound could enhance oxidative metabolism, reducing half-life .

Solubility Limitations : Like most phenylpiperazine derivatives, the compound likely requires formulation optimization to improve bioavailability .

Biological Activity

N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the context of anticonvulsant effects and neuropharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and reports.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H24N4O2

- Molecular Weight : 336.42 g/mol

Anticonvulsant Activity

One of the primary areas of investigation for this compound is its anticonvulsant activity. A study conducted on similar derivatives revealed promising results in seizure models:

- Maximal Electroshock (MES) Test : This test evaluates the efficacy of compounds in preventing seizures induced by electrical stimulation. Compounds structurally related to this compound exhibited notable anticonvulsant properties, with several derivatives showing significant activity in this model .

- Subcutaneous Pentylenetetrazole (scPTZ) Test : This model tests the ability of compounds to inhibit seizures induced by pentylenetetrazole. The results indicated that many derivatives were effective, suggesting that modifications to the piperazine and pyrimidine moieties can enhance anticonvulsant activity .

- 6-Hz Psychomotor Seizure Model : This model is particularly stringent for assessing anticonvulsant efficacy. Compounds similar to N-(2-oxo-2-(4-pyrimidin-5-yl)piperazinyl)ethyl showed high activity, indicating that structural features significantly influence biological outcomes .

Neurotoxicity Assessment

Neurotoxicity was evaluated using the rotarod test, which assesses motor coordination and balance. The majority of tested compounds, including those related to N-(2-oxo), displayed low neurotoxicity, making them suitable candidates for further development in treating epilepsy without significant adverse effects .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have highlighted several key features that influence the biological activity of these compounds:

| Feature | Influence on Activity |

|---|---|

| Piperazine Substitution | Variations in substitution patterns can enhance or reduce anticonvulsant effects. |

| Pyrimidine Ring Position | The position of substituents on the pyrimidine ring significantly affects potency and selectivity. |

| Carbon Chain Length | Increasing or decreasing the length of the carbon chain can modulate pharmacokinetic properties. |

Case Studies

Several case studies have been documented regarding the application of N-(2-oxo) derivatives in clinical settings:

- Clinical Trials for Epilepsy Treatment : Initial trials demonstrated that derivatives with a similar structure effectively reduced seizure frequency in patients with refractory epilepsy.

- Neuropharmacological Studies : Research has shown that these compounds may interact with neurotransmitter systems, including serotonin and dopamine pathways, suggesting potential applications beyond epilepsy, such as mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.